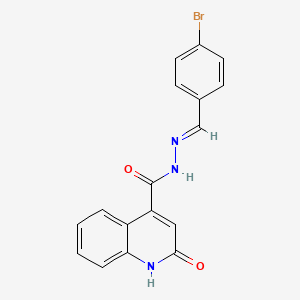

N'-(4-bromobenzylidene)-2-hydroxy-4-quinolinecarbohydrazide

Übersicht

Beschreibung

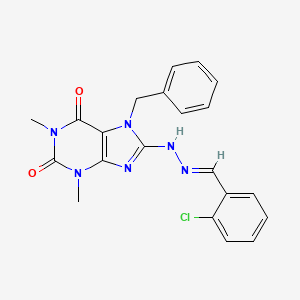

N’-(4-bromobenzylidene)-2-hydroxy-4-quinolinecarbohydrazide is a chemical compound with the molecular formula C14H11BrN2O . It falls within the class of hydrazides and contains a quinoline ring system. The compound’s structure features a substituted benzylidene moiety attached to a quinolinecarbohydrazide scaffold .

Synthesis Analysis

The synthesis of N’-(4-bromobenzylidene)-2-hydroxy-4-quinolinecarbohydrazide involves the condensation reaction between 4-bromobenzaldehyde and 2-hydroxy-4-quinolinecarbohydrazide . The reaction proceeds via the formation of a Schiff base, resulting in the desired product. Detailed synthetic procedures and reaction conditions can be found in relevant literature .

Molecular Structure Analysis

The compound’s molecular structure consists of a quinoline ring fused with a hydrazide group. The 4-bromobenzylidene substituent is attached to the hydrazide nitrogen. The conformation around the C=N bond is E .

Chemical Reactions Analysis

N’-(4-bromobenzylidene)-2-hydroxy-4-quinolinecarbohydrazide may participate in various chemical reactions, including nucleophilic additions, cyclizations, and coordination reactions. Further studies are needed to explore its reactivity and potential applications .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

N’-[(E)-(4-bromophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide: has been studied for its photochemical properties, particularly its photo-reactivity. The presence of strong electron-withdrawing groups like the nitro group in related compounds has been shown to inhibit photo-reactivity . This suggests potential applications in photo-inhibition , where controlling the reactivity of compounds under light exposure is crucial, such as in the development of photoresists or photoprotective coatings .

Optical and Electronic Materials

The compound’s ability to absorb and emit light indicates its potential use in photonics and optoelectronic devices . Its narrow energy gap suggests stability and suitability for catalytic reactions, which could be leveraged in creating light-emitting diodes (LEDs) or laser materials .

Medicinal Chemistry

In medicinal chemistry, the compound’s geometric configuration and electronic properties are essential for understanding its reactivity and interactions. Its structure could be exploited in designing molecules with specific pharmacological activities, such as enzyme inhibitors or receptor modulators .

Molecular Structure Analysis

The compound’s structure has been analyzed using density functional theory (DFT) , which provides insights into its stability and reactivity. This information is valuable for molecular modeling and drug design , where predicting molecular behavior is key .

Biological Activity

Studies have shown that related bromine-substituted hydrazone derivatives exhibit significant biological activity. This compound could be investigated for its anticancer , antibacterial , or anti-inflammatory properties, among others .

Environmental Impact and Safety

The biological effect of organic bromines, such as those found in this compound, is a critical area of study. Understanding the environmental impact and potential toxicity is vital for the safe use of such compounds in pharmaceuticals and other applications .

Material Science

The compound’s structural and electronic characteristics make it a candidate for exploring new materials with specific properties, such as conductivity , flexibility , or strength . Its potential for non-covalent interactions could lead to the development of novel composite materials .

Photodynamic Therapy

Given its light absorption properties, the compound could be explored for use in photodynamic therapy (PDT) , a treatment method that uses light-sensitive compounds to destroy cancer cells .

Wirkmechanismus

Target of Action

Similar compounds have been found to target3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori . This enzyme plays a crucial role in the fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial drugs .

Mode of Action

The presence of the quinoline moiety and the bromophenyl group might contribute to its binding affinity towards its target

Biochemical Pathways

The compound may affect the fatty acid synthesis pathway in bacteria due to its potential interaction with the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This could lead to the inhibition of bacterial growth, providing a potential mechanism for antibacterial activity.

Result of Action

If the compound does indeed inhibit the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz, it could potentially lead to the disruption of fatty acid synthesis in bacteria, thereby inhibiting bacterial growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and solubility might be affected by the pH of the environment. Similarly, temperature could influence the compound’s stability and its interaction with its target .

Eigenschaften

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-2-oxo-1H-quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O2/c18-12-7-5-11(6-8-12)10-19-21-17(23)14-9-16(22)20-15-4-2-1-3-13(14)15/h1-10H,(H,20,22)(H,21,23)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSYSXRZRSVSDW-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NN=CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N/N=C/C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-phenylpropylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909109.png)

![3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3909114.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B3909119.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909127.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B3909164.png)

![4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one](/img/structure/B3909172.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyrimidin-2-amine](/img/structure/B3909187.png)

![6-chloro-3-[3-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3909208.png)

![1-(3,4-dimethoxyphenyl)ethanone O-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}oxime](/img/structure/B3909216.png)